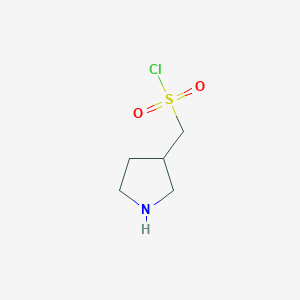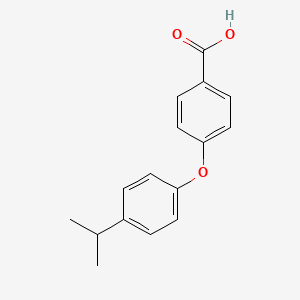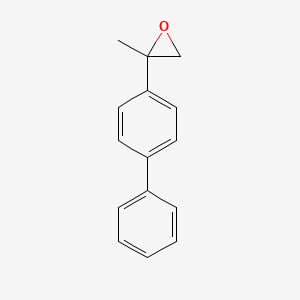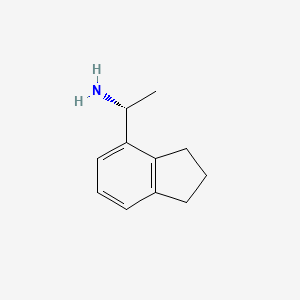
4-(Diethylamino)but-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-4-(Diethylamino)but-2-enoic acid is an organic compound with the molecular formula C8H15NO2 It is characterized by the presence of a diethylamino group attached to a butenoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(diethylamino)but-2-enoic acid typically involves the reaction of diethylamine with crotonic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (2E)-4-(diethylamino)but-2-enoic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
(2E)-4-(Diethylamino)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated analogs of the original compound.
科学研究应用
(2E)-4-(Diethylamino)but-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (2E)-4-(diethylamino)but-2-enoic acid involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity and receptor binding, depending on the specific application.
相似化合物的比较
Similar Compounds
(2E)-4-(Dimethylamino)but-2-enoic acid: Similar structure but with a dimethylamino group instead of a diethylamino group.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a dimethylamino group and an ethoxyethanol backbone.
Di-tert-butyl dicarbonate: Used as a reagent in organic synthesis, though structurally different.
Uniqueness
(2E)-4-(Diethylamino)but-2-enoic acid is unique due to its specific diethylamino substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
(E)-4-(diethylamino)but-2-enoic acid |
InChI |
InChI=1S/C8H15NO2/c1-3-9(4-2)7-5-6-8(10)11/h5-6H,3-4,7H2,1-2H3,(H,10,11)/b6-5+ |
InChI 键 |
TYPPJPWWUXMGRI-AATRIKPKSA-N |
手性 SMILES |
CCN(CC)C/C=C/C(=O)O |
规范 SMILES |
CCN(CC)CC=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13559654.png)


![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylicacidhydrochloride](/img/structure/B13559668.png)

![1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559688.png)



![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide](/img/structure/B13559732.png)




